molecular formula C13H9F2NO B1452992 2-(3,5-Difluorobenzoyl)-5-methylpyridine CAS No. 1187164-71-1

2-(3,5-Difluorobenzoyl)-5-methylpyridine

Cat. No. B1452992
M. Wt: 233.21 g/mol
InChI Key: FCRYEPOSUWLDLF-UHFFFAOYSA-N
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Description

“2-(3,5-Difluorobenzoyl)-5-methylpyridine” is likely a derivative of 3,5-Difluorobenzoyl chloride . The 3,5-Difluorobenzoyl chloride is a colorless to light yellow clear liquid .


Synthesis Analysis

3,5-Difluorobenzoyl chloride has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The molecular formula for 3,5-Difluorobenzoyl chloride is C7H3ClF2O . The average mass is 176.548 Da and the monoisotopic mass is 175.984055 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluorobenzoyl chloride include a boiling point of 173-175°C, a density of 1.5, and a refractive index of n20/D 1.5031 (lit.) . It is a clear light yellow liquid .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Molecular Structure and Antioxidant Activity : A related phthalide derivative demonstrated significant antioxidant activities, suggesting potential applications in medicinal chemistry. It was characterized by X-ray diffraction and DFT calculations, revealing insights into its molecular structure and electronic properties (Yılmaz et al., 2020).

Application in Synthesis and Material Science

  • Formation of Pyridoquinazolinones : A study on reactions involving similar compounds led to the formation of N,N’-diaroylpyridinium salts, crucial for the synthesis of pyridoquinazolinones. This process underscores the role of such compounds in complex organic syntheses (Nosova et al., 2004).

Coordination Polymers and Crystallography

  • Coordination Polymers : The synthesis and structure of Co(II) complexes, involving similar molecular structures, were studied. These complexes form different three-dimensional structures based on the solvent used, indicating the potential of such compounds in designing coordination polymers (Pedireddi & Varughese, 2004).

Impact on Catalytic Processes

  • Influence on Hydrodesulfurization and Hydrodenitrogenation : The effects of similar compounds on the hydrodesulfurization of dibenzothiophene and the hydrodenitrogenation of amines were examined. This research offers insights into how such compounds can influence important industrial catalytic processes (Egorova & Prins, 2004).

Electroluminescent Properties

  • Electroluminescent Properties in Platinum(II) Complexes : Research into mono-cyclometalated Pt(II) complexes, using similar molecular structures, explored their electroluminescent properties. This indicates potential applications in material science and optoelectronics (Ionkin, Marshall, & Wang, 2005).

Safety And Hazards

3,5-Difluorobenzoyl chloride is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It causes severe skin burns and eye damage .

properties

IUPAC Name

(3,5-difluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-12(16-7-8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRYEPOSUWLDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221784
Record name (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzoyl)-5-methylpyridine

CAS RN

1187164-71-1
Record name (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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